N-cyclopentyl-3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3,4-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c23-19-6-5-17(15-20(19)24)22(29)28(18-3-1-2-4-18)14-13-27-12-9-21(26-27)16-7-10-25-11-8-16/h5-12,15,18H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOFEVZEQVYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: C22H22F2N4O. It features a cyclopentyl group, difluorobenzamide moiety, and a pyridinyl-pyrazole substituent, which contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are pivotal in regulating cellular processes such as growth and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines, thereby potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Data
The biological activities of this compound have been evaluated through various assays. Below is a summary of key findings:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Kinase Inhibition (e.g., EGFR) | 0.19 - 1.91 | |
| Anti-inflammatory Cytokine Release | Not specified | |
| Cytotoxicity on HEK-293 Cells | > 100 µM |
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
-
Study on Tumor Growth Inhibition :
- In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity against specific cancer types. This suggests potential utility in cancer therapy.
- Inflammation Model :
- Safety Profile :
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that N-cyclopentyl-3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibits promising anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated efficacy against various cancers, including breast and lung cancers .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in inflammatory processes. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Structural Analog: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Core Structure : Shares a benzamide backbone and pyrazole-containing heterocycle.
- Substituents :
- Chromen-2-yl and pyrazolo[3,4-d]pyrimidine groups replace the pyridinyl-pyrazole in the target compound.
- Fluorine substitutions are present on both the benzamide and chromene moieties.
- Molecular Weight : 589.1 g/mol (higher than the estimated ~500 g/mol for the target compound due to the chromene-oxo group).
- Physical Properties : Melting point 175–178°C, indicating moderate crystallinity .
- Functional Implications : The chromene-oxo group may enhance π-π stacking interactions, while fluorine substitutions likely improve metabolic stability.
Structural Analog: N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Core Structure : Pyrazolo-pyridine carboxamide instead of benzamide.
- Substituents :
- A 2-methylbenzyl group replaces the cyclopentyl group in the target compound.
- Lacks fluorine substitutions but includes a trifluoromethyl group in related analogs (e.g., 1006329-03-8).
Structural Analog: N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide ()
- Core Structure : Benzamide with triazole and pyrazole heterocycles.
- Substituents :
- Nitrophenyl and mercapto-triazole groups introduce polar and redox-active functionalities.
- Molecular weight: 449.5 g/mol (lower than the target compound due to smaller substituents).
- Functional Implications : The nitro group may confer electrophilic reactivity, while the mercapto group could participate in disulfide bonding or metal coordination .
Structural Analog: 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide ()
- Core Structure : Simplified benzamide with methoxy and methylpyrazole groups.
- Substituents :
- Methoxy groups increase hydrophilicity compared to the target compound’s fluorinated aromatic ring.
- Smaller alkyl groups (methyl vs. cyclopentyl) reduce steric hindrance.
- Functional Implications : Methoxy groups may improve solubility but reduce membrane permeability relative to fluorine substituents .
Data Table: Comparative Analysis of Structural Analogs
Key Observations
- Substituent Effects : Fluorine and cyclopentyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to methoxy or nitro-substituted analogs.
- Heterocycle Diversity : Pyridinyl-pyrazole (target) vs. pyrazolo-pyrimidine (Example 53) or triazole () moieties suggest divergent binding modes or target selectivity.
- Molecular Weight : The target compound’s estimated weight (~500 g/mol) positions it within the typical range for drug-like molecules, contrasting with bulkier analogs like Example 53 (589.1 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
